molecular formula C11H8F3N3S B2922647 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine CAS No. 1505372-23-5

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine

Cat. No.: B2922647
CAS No.: 1505372-23-5
M. Wt: 271.26
InChI Key: FEVXPATYJNVKRY-UHFFFAOYSA-N
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Description

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F3N3S and a molecular weight of 271.27 g/mol . This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)pyridine-2-thiol with 3-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for designing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties contribute to the performance and stability of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is unique due to the presence of both trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various fields, including synthetic chemistry, medicinal chemistry, and materials science .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]sulfanylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3S/c12-11(13,14)7-1-4-17-10(5-7)18-9-2-3-16-6-8(9)15/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXPATYJNVKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)SC2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505372-23-5
Record name 4-([4-(trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine
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